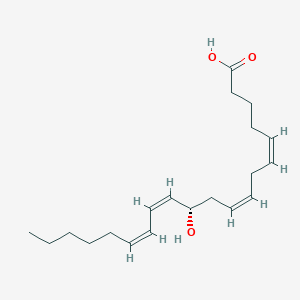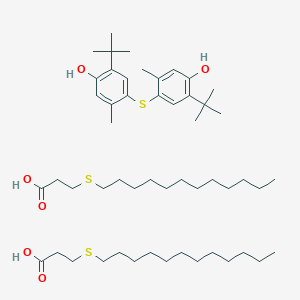
4,4'-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound’s structure includes two tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) typically involves the reaction of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) with 3-(dodecylthio)propionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a product that meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butyl groups can undergo substitution reactions with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation.
Wirkmechanismus
The antioxidant properties of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): A precursor to the compound , also known for its antioxidant properties.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another antioxidant with a similar structure and function.
Uniqueness
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) stands out due to its enhanced stability and effectiveness, attributed to the presence of both tert-butyl and dodecylthio groups. This combination provides superior antioxidant properties compared to similar compounds.
Eigenschaften
Molekularformel |
C52H90O6S3 |
|---|---|
Molekulargewicht |
907.5 g/mol |
IUPAC-Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol;3-dodecylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H30O2S.2C15H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2;2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h9-12,23-24H,1-8H3;2*2-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
SRCFNXICYDHPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCCC(=O)O.CCCCCCCCCCCCSCCC(=O)O.CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
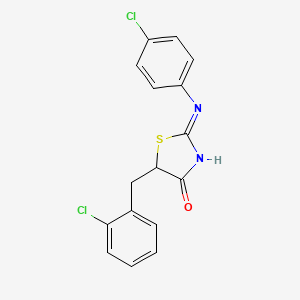
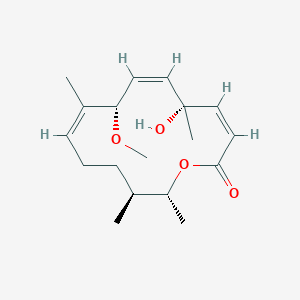
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
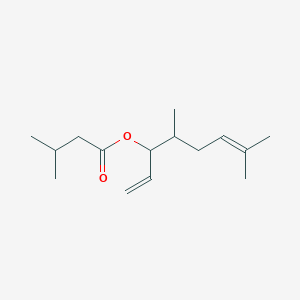
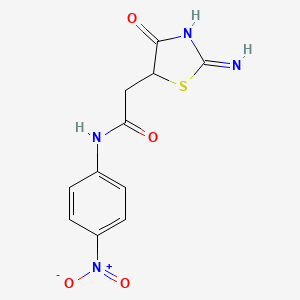
![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)
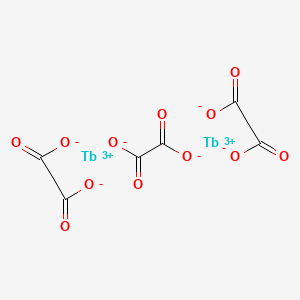
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
